molecular formula C13H12N2O3S B2784762 2-(2-Methoxybenzamido)thiophene-3-carboxamide CAS No. 864941-04-8

2-(2-Methoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2784762
CAS No.: 864941-04-8
M. Wt: 276.31
InChI Key: GSYBJKGQKFJPFT-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene-carboxamide derivatives. It is characterized by the presence of a thiophene ring substituted with both a carboxamide and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzamido)thiophene-3-carboxamide can be achieved through several methodsThe reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form thiophene derivatives with different oxidation states using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

2-(2-Methoxybenzamido)thiophene-3-carboxamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxybenzamido)thiophene-2-carboxamide
  • 2-(2-Methoxybenzamido)thiophene-4-carboxamide
  • 2-(2-Methoxybenzamido)thiophene-5-carboxamide

Uniqueness

2-(2-Methoxybenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group at the 3-position of the thiophene ring may confer distinct properties compared to similar compounds with different substitution patterns .

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-19-13/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYBJKGQKFJPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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